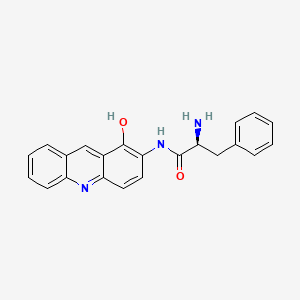
(S)-2-氨基-N-(1-氧代-1,10-二氢吖啶-2-基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, or (S)-2-Amino-N-Acridin-3-ylpropanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acridine family of compounds, which are known for their ability to interact with proteins, nucleic acids, and other biomolecules. The compound has been used in a variety of laboratory experiments, including those related to the development of new drugs, the investigation of disease mechanisms, and the study of metabolic pathways.
科学研究应用
Labeling in Bioimaging
Acridine derivatives are known for their spectral properties, which make them useful in labeling proteins, nucleic acids, lipids, and even cells and their compartments. This application is crucial in bioimaging, where it aids in visualizing and tracking biological processes .
Photodynamic Therapy
Due to their unique photochemical properties, acridine compounds can be applied in photodynamic therapy (PDT). In PDT, these compounds act as photosensitizers that produce reactive oxygen species when exposed to light, leading to the destruction of targeted cells, such as cancer cells .
Organoelectronics and Photophysics
Acridine derivatives have widespread use in organoelectronics and photophysics due to their electronic properties. They are used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Material Sciences
In material sciences, acridine compounds contribute to the synthesis of new materials with desired properties like enhanced durability or specific electronic characteristics .
Therapeutic Agents
Research has shown that acridine derivatives can act as therapeutic agents for various disorders including cancer, Alzheimer’s disease, and bacterial and protozoal infections. Their biological activity makes them candidates for drug development .
Inhibitory Effects on Enzymes
Some acridine derivatives have been studied for their inhibitory effects on enzymes such as cholinesterases and carboxylesterase. These enzymes are involved in neurotransmitter regulation and metabolism, making acridine compounds potentially useful in treating conditions like Alzheimer’s disease .
Antioxidant Activity
The antioxidant activity of certain acridine derivatives has been explored, which could have implications for preventing oxidative stress-related diseases .
属性
IUPAC Name |
(2S)-2-amino-N-(1-hydroxyacridin-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-17(12-14-6-2-1-3-7-14)22(27)25-20-11-10-19-16(21(20)26)13-15-8-4-5-9-18(15)24-19/h1-11,13,17,26H,12,23H2,(H,25,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZCMJWNAWHOP-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
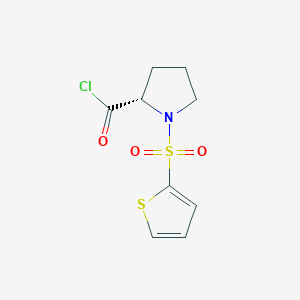
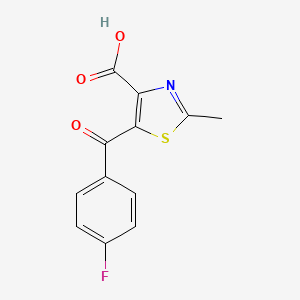
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
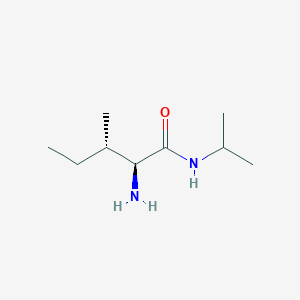
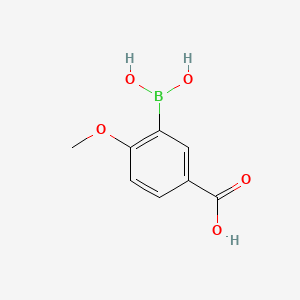
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
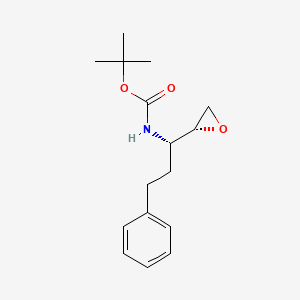
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

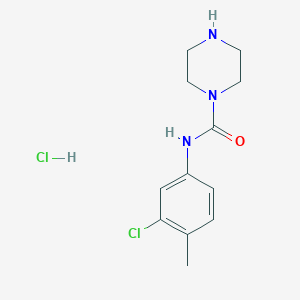
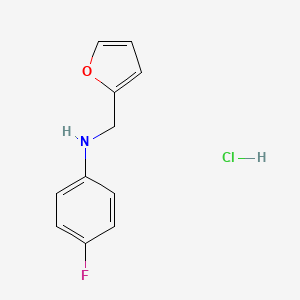
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
